methyl 3-fluoro-2,2-dimethylpropanoate
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Overview
Description
Methyl 3-fluoro-2,2-dimethylpropanoate is an organic compound with the molecular formula C(_6)H(_11)FO(_2). It is a methyl ester derivative of 3-fluoro-2,2-dimethylpropanoic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-fluoro-2,2-dimethylpropanoate can be synthesized through the esterification of 3-fluoro-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-fluoro-2,2-dimethylpropanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Depending on the nucleophile, products can include 3-hydroxy-2,2-dimethylpropanoate or 3-amino-2,2-dimethylpropanoate.
Hydrolysis: 3-fluoro-2,2-dimethylpropanoic acid and methanol.
Reduction: 3-fluoro-2,2-dimethylpropanol.
Scientific Research Applications
Methyl 3-fluoro-2,2-dimethylpropanoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme-catalyzed reactions where ester substrates are used to investigate enzyme specificity and activity.
Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-2,2-dimethylpropanoate in chemical reactions typically involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (methanol) and form the product. In biological systems, its mechanism of action would depend on the specific enzymes and pathways involved.
Comparison with Similar Compounds
Methyl 3-chloro-2,2-dimethylpropanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 3-bromo-2,2-dimethylpropanoate: Contains a bromine atom in place of fluorine.
Methyl 3-iodo-2,2-dimethylpropanoate: Iodine atom replaces fluorine.
Uniqueness: Methyl 3-fluoro-2,2-dimethylpropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the reactivity and stability of the compound, making it particularly useful in the synthesis of pharmaceuticals where fluorine atoms are often introduced to modify biological activity and metabolic stability.
Properties
CAS No. |
1068560-15-5 |
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Molecular Formula |
C6H11FO2 |
Molecular Weight |
134.1 |
Purity |
95 |
Origin of Product |
United States |
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